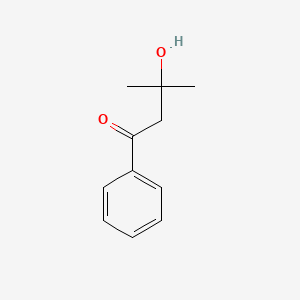![molecular formula C12H9BF3NO2 B11720484 {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenylpyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Lithiation: The brominated intermediate is treated with a strong base, such as n-butyllithium, to generate the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with a boron reagent, such as trimethyl borate, to form the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism of action of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity or altering their function.
相似化合物的比较
Phenylboronic Acid: Lacks the trifluoromethyl and pyridine substituents, making it less versatile in certain reactions.
Pyridinylboronic Acid: Lacks the trifluoromethylphenyl group, which can affect its reactivity and stability.
Trifluoromethylphenylboronic Acid: Lacks the pyridine ring, which can influence its binding properties and applications.
Uniqueness: {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the combination of the trifluoromethylphenyl group and the pyridine ring, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
属性
分子式 |
C12H9BF3NO2 |
|---|---|
分子量 |
267.01 g/mol |
IUPAC 名称 |
[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)11-4-2-1-3-10(11)8-5-9(13(18)19)7-17-6-8/h1-7,18-19H |
InChI 键 |
XGTWHWOVEYWQCL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)

![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
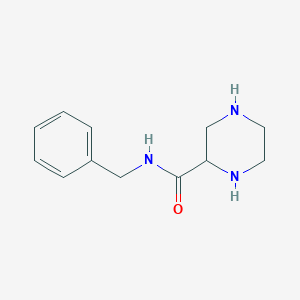
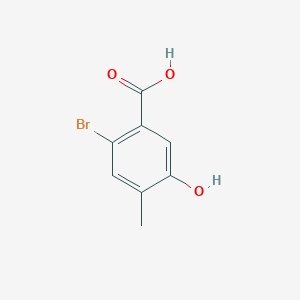
![Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B11720437.png)
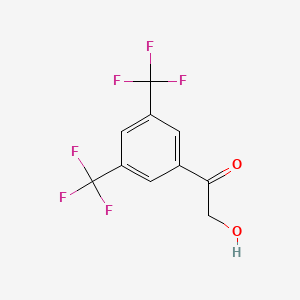
![N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720444.png)
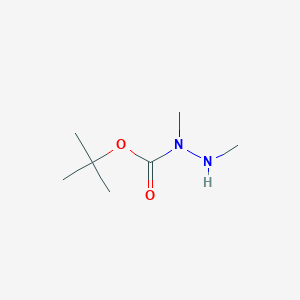
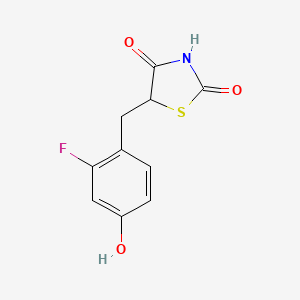
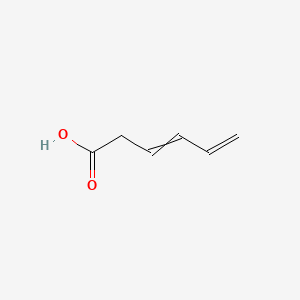

![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
